molecular formula C9H8ClFN2 B8238328 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B8238328
M. Wt: 198.62 g/mol
InChI Key: NIPIKUAXTOTLEK-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile is a chemical compound with the molecular formula C8H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-chloro-2,3-difluoropyridine with acetonitrile under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
  • 2-(5-Chloro-3-fluoropyridin-2-yl)methanol
  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

Uniqueness

2-(5-Chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2/c1-9(2,5-12)8-7(11)3-6(10)4-13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPIKUAXTOTLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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